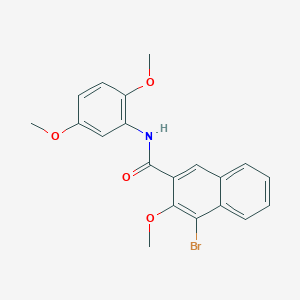
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, also known as BRN-2C, is a chemical compound that belongs to the class of phenethylamine hallucinogens. It was first synthesized in the early 2000s by a team of researchers led by David E. Nichols at Purdue University. Since then, BRN-2C has been the subject of numerous scientific studies, particularly in the field of neuroscience.
作用機序
The mechanism of action of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This activation leads to changes in the activity of neurons in the brain, particularly in the prefrontal cortex and other regions involved in perception and cognition.
Biochemical and Physiological Effects:
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has been shown to induce a range of biochemical and physiological effects, including changes in heart rate and blood pressure, alterations in visual perception and mood, and changes in brain activity as measured by functional magnetic resonance imaging (fMRI) and electroencephalography (EEG).
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the effects of hallucinogens on this receptor. However, one limitation of using 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide is its relatively low potency compared to other hallucinogens, which may make it less effective in certain types of experiments.
将来の方向性
There are several potential future directions for research on 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, including further studies on its mechanism of action and its potential therapeutic applications. Additionally, there is a need for more research on the safety and toxicity of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide, particularly in relation to its potential use as a research tool. Finally, there is a need for more research on the structure-activity relationships of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide and related compounds, which could lead to the development of more potent and selective hallucinogens for use in scientific research.
合成法
The synthesis method of 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide involves several steps, including the reaction of 2-naphthol with 4-bromo-3-methoxybenzaldehyde to form a naphthalene intermediate. This intermediate is then reacted with 2,5-dimethoxyphenethylamine to form the final product, 4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide.
科学的研究の応用
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide has been studied extensively in the field of neuroscience due to its potential as a research tool for understanding the mechanisms of hallucinogenic drugs. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be the primary target for hallucinogens.
特性
分子式 |
C20H18BrNO4 |
|---|---|
分子量 |
416.3 g/mol |
IUPAC名 |
4-bromo-N-(2,5-dimethoxyphenyl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H18BrNO4/c1-24-13-8-9-17(25-2)16(11-13)22-20(23)15-10-12-6-4-5-7-14(12)18(21)19(15)26-3/h4-11H,1-3H3,(H,22,23) |
InChIキー |
CZTQGLVHYJYFRH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
![4-({[(3-Chloro-4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B278078.png)
methanone](/img/structure/B278080.png)

![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)
![1-[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B278092.png)
![N-({5-chloro-2-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B278093.png)